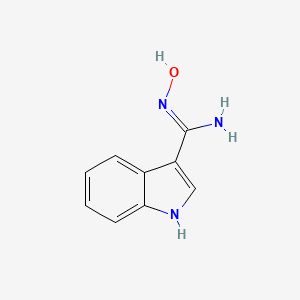

Indole-3-amidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421973 | |

| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95649-37-9 | |

| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indole-3-Amidoxime from Nitroalkane Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for producing indole-3-amidoxime, a valuable intermediate in pharmaceutical synthesis, starting from readily available indole (B1671886) and nitroalkane precursors. The methodology is broken down into a multi-step process, incorporating established chemical transformations. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further development by professionals in the field.

Synthetic Pathway Overview

The synthesis of this compound from nitroalkane precursors can be conceptualized as a four-stage process. The pathway commences with the construction of a nitroalkyl side chain on an indole scaffold, followed by chemical modifications to convert the nitro group into a nitrile, which is the direct precursor to the target amidoxime (B1450833).

The proposed synthetic route is as follows:

-

Stage 1: C-C Bond Formation via Henry Reaction. Commercially available Indole-3-carboxaldehyde (B46971) is reacted with nitromethane (B149229) to form 3-(2-nitrovinyl)indole. This reaction extends the carbon chain at the C3 position and introduces the necessary nitro functionality.[1][2]

-

Stage 2: Reduction to a Saturated Nitroalkane. The nitrovinyl group of 3-(2-nitrovinyl)indole is selectively reduced to yield 3-(2-nitroethyl)indole.[2]

-

Stage 3: Conversion of Nitroalkane to Nitrile. The 3-(2-nitroethyl)indole is converted to indole-3-acetonitrile (B3204565). This transformation is a critical step, bridging the nitroalkane intermediate to the amidoxime precursor. While various methods exist for converting nitroalkanes to other functional groups, a common route involves a variation of the Nef reaction or other specialized conversions.[3][4][5] For a more direct and high-yield approach to the nitrile intermediate, an alternative protocol starting from indole-3-carboxaldehyde is also presented.[6]

-

Stage 4: Amidoxime Synthesis. The final step involves the reaction of indole-3-acetonitrile with hydroxylamine (B1172632) to furnish the target molecule, this compound.[7]

This overall workflow is visualized in the diagram below.

Caption: Overall synthetic pathway from Indole-3-carboxaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis. Quantitative data, where available in the cited literature, are summarized in tables for clarity and comparison.

Stage 1 & 2: Synthesis of 3-(2-Nitroethyl)indole

This two-step process begins with a Henry reaction between indole-3-carboxaldehyde and nitromethane, followed by the reduction of the resulting nitrovinyl intermediate.

Experimental Protocol (Adapted from Jaratjaroonphong et al.): [2]

-

Henry Reaction: 3-(2-nitrovinyl)indole derivatives are synthesized in good to excellent yields from indole-3-carboxaldehyde via the Henry reaction.

-

Reduction: The resulting 3-(2-nitrovinyl)indole derivatives are then reduced using sodium borohydride (B1222165) (NaBH₄), leading to the formation of 3-(2-nitroethyl)indoles.

| Starting Material | Intermediate Product | Reducing Agent | Final Product | Yield |

| Indole-3-carboxaldehyde | 3-(2-Nitrovinyl)indole | NaBH₄ | 3-(2-Nitroethyl)indole | Good to Excellent |

Table 1: Summary of the synthesis of 3-(2-nitroethyl)indole.

Stage 3: Conversion of Nitroalkane to Indole-3-Acetonitrile

The conversion of the nitro group in 3-(2-nitroethyl)indole to a nitrile is a key transformation. The classical method for converting a nitroalkane to a carbonyl is the Nef reaction, which typically involves acid hydrolysis of a nitronate salt.[4][5] The resulting indole-3-acetaldehyde could then be converted to indole-3-acetonitrile.

Alternative High-Yield Protocol for Indole-3-Acetonitrile:

For researchers seeking a more direct and efficient route to the key nitrile intermediate, a one-step conversion from indole-3-carboxaldehyde has been developed.[6]

Experimental Protocol (Adapted from Toyota et al.): [6]

-

To a solution of an indole-3-carboxaldehyde (e.g., 4-nitroindole-3-carboxaldehyde, 0.453 mmol) in a 1:1 mixture of methanol (B129727) (MeOH) and formamide (B127407) (NH₂CHO) (8 mL total), add sodium borohydride (NaBH₄, 0.619 mmol).

-

Follow the addition with sodium cyanide (NaCN, 4.70 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Reflux the reaction mixture on an oil bath at 100°C for 12 hours with stirring.

-

After cooling, the reaction is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Substrate | Product | Yield (%) |

| 4-Nitroindole-3-carboxaldehyde | 4-Nitroindole-3-acetonitrile | 88 |

| Indole-3-carboxaldehyde | Indole-3-acetonitrile | 95 |

| 4-Phenylindole-3-carboxaldehyde | 4-Phenylindole-3-acetonitrile | 89 |

| 4-Iodoindole-3-carboxaldehyde | 4-Iodoindole-3-acetonitrile | 88 |

| 4-Methoxyindole-3-carboxaldehyde | 4-Methoxyindole-3-acetonitrile | 86 |

Table 2: Yields for the one-step synthesis of various indole-3-acetonitriles.[6]

Stage 4: Synthesis of this compound

The final stage is the conversion of the nitrile group to an amidoxime functionality. This is a reliable and well-established chemical transformation.

Experimental Protocol (General Procedure): [7]

-

To a round bottom flask containing ethanol, add the cyano indole (indole-3-acetonitrile, 1 equivalent).

-

Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (B128534) (TEA, 3 equivalents) to the flask.

-

Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is loaded onto celite and purified by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.

| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| Indole-3-acetonitrile | This compound | Hydroxylamine HCl, TEA | Ethanol | 80°C | 12 h | 99 |

Table 3: Summary of this compound synthesis from the corresponding nitrile.[7]

Workflow Visualization

To ensure clarity and reproducibility, the general experimental workflow for a typical synthesis and purification stage is outlined below.

Caption: General experimental workflow for synthesis and purification.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature cited for more detailed characterization data and to adapt these protocols to their specific laboratory conditions and substrate requirements.

References

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Nef reaction - Wikipedia [en.wikipedia.org]

- 5. Nef Reaction [organic-chemistry.org]

- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Indole-3-amidoxime: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Indole-3-amidoxime, a key synthetic intermediate in pharmaceutical development. The information is compiled to assist researchers in understanding its behavior in various experimental and developmental settings.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N'-hydroxy-1H-indole-3-carboximidamide | [] |

| Molecular Formula | C₉H₉N₃O | [][5] |

| Molecular Weight | 175.19 g/mol | [] |

| Appearance | Crystalline solid | [1][5] |

| Purity | ≥97% | [5] |

| UV/Vis. λmax | 216, 280 nm | [5] |

| CAS Number | 95649-37-9 | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in experimental assays and formulation development. It exhibits good solubility in polar aprotic organic solvents but is sparingly soluble in aqueous buffers.[1] For aqueous applications, a common practice is to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[1]

| Solvent | Solubility | Source |

| DMSO | ~14 mg/mL | [1][5] |

| DMF | ~12.5 mg/mL | [1][5] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1][5] |

| Aqueous Buffers | Sparingly soluble | [1] |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. The compound is stable for extended periods when stored at low temperatures. Aqueous solutions, however, are not recommended for storage beyond one day.[1]

| Condition | Stability | Recommendations | Source |

| Solid at -20°C | ≥ 4 years | Long-term storage in a freezer as supplied. | [5] |

| Stock Solution (-80°C) | up to 6 months | Aliquot to prevent freeze-thaw cycles. | [6] |

| Stock Solution (-20°C) | up to 1 month | Aliquot to prevent freeze-thaw cycles. | [6] |

| Aqueous Solution | < 1 day | Prepare fresh for immediate use. | [1] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from a nitrile precursor, 3-Cyanoindole, via the addition of hydroxylamine (B1172632).

Reaction: 3-Cyanoindole + Hydroxylamine → this compound

Materials:

-

3-Cyanoindole (1 equiv.)

-

Hydroxylamine hydrochloride (3 equiv.)

-

Triethylamine (TEA) (3 equiv.)

-

Ethanol

Protocol:

-

To a round-bottom flask containing ethanol, add 3-Cyanoindole, hydroxylamine hydrochloride, and triethylamine.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

-

Once the reaction is complete, cool the solution to room temperature.

-

Remove the solvent (ethanol) under reduced pressure.

-

The resulting solid can be loaded onto celite and purified via silica (B1680970) gel column chromatography, typically using a gradient of 0-10% methanol (B129727) in ethyl acetate.

Analytical Characterization

The identity and purity of synthesized this compound and related compounds are confirmed using standard analytical techniques. While specific spectra for this compound are not provided in the search results, representative data from closely related analogs like 6-amidoximeindole are available.[7]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Used to confirm the chemical structure. For amidoxime (B1450833) indoles, characteristic peaks include the amine proton (-NH) of the indole (B1671886) ring (highly downfield, e.g., ~11.20 ppm), the hydroxyl proton (-OH) of the amidoxime group (~9.44 ppm), and the primary amine protons (-NH₂) of the amidoxime (~5.73 ppm).[7]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Provides further structural confirmation by identifying all unique carbon environments.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups. Key vibrational peaks for a related compound, 6-amidinoindole (formed from the reduction of the amidoxime), include N-H stretching (~3428 cm⁻¹), C=N stretching (~1646 cm⁻¹), and C=C aromatic stretching (~1545 cm⁻¹).[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For instance, the related 6-amidinoindole shows a molecular ion peak [M+H]⁺ at m/z 160.0865.[7]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its nitrile precursor.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]

- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ukm.my [ukm.my]

An In-depth Technical Guide to the Mechanism of Action of Indole-3-Amidoxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for indole-3-amidoxime derivatives, a class of compounds demonstrating significant therapeutic potential across various biological targets. This document collates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to serve as a vital resource for researchers in drug discovery and development.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

This compound derivatives have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical target in immuno-oncology as its upregulation in the tumor microenvironment leads to immune suppression.

Mechanism of Action

The primary mechanism of IDO1 inhibition by this compound derivatives involves the chelation of the ferric heme iron within the active site of the enzyme. The amidoxime (B1450833) functional group is crucial for this interaction. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby counteracting the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. A notable example of an this compound derivative that functions as a potent and selective IDO1 inhibitor is Epacadostat (INCB024360). Molecular dynamics simulations have revealed that beyond direct heme binding, these inhibitors can also disturb the ligand delivery tunnel, preventing access of small molecules like oxygen to the active site and hindering the shuttle of the substrate and product.[1][2]

Signaling Pathway

The inhibition of IDO1 by this compound derivatives leads to a cascade of downstream effects within the tumor microenvironment, ultimately promoting an anti-tumor immune response.

Quantitative Data: IDO1 Inhibition

The following table summarizes the inhibitory activity of representative indole (B1671886) derivatives against human IDO1 (hIDO1).

| Compound/Derivative Class | Target | IC50 | Notes |

| 2-amino-1,4-naphthoquinone amide-oxime (NK3) | hIDO1 | 0.06 µM | A potent dual inhibitor of IDO1 and STAT3.[3] |

| 3-aryl indole derivative | hIDO1 | 7 µM | Identified through virtual screening.[4] |

| 3-substituted indole derivative (13) | hIDO1 | 0.19 µM | Demonstrates sub-micromolar inhibitory activity.[4] |

Experimental Protocol: Fluorescence-Based IDO1 Inhibition Assay

This protocol outlines a common method for screening IDO1 inhibitors.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound derivatives (test compounds)

-

L-Tryptophan (substrate)

-

Methylene (B1212753) blue (redox cofactor)

-

Ascorbic acid

-

Catalase

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ehrlich's reagent (2% w/v 4-(dimethylamino)benzaldehyde (B131446) in acetic acid)

-

384-well assay plates

Procedure:

-

Compound Plating: Dispense 100 nL of test compounds, positive control (e.g., Epacadostat), and negative control (DMSO) into a 384-well plate.

-

Enzyme Preparation: Prepare an IDO1 enzyme mixture containing recombinant human IDO1, methylene blue, ascorbic acid, and catalase in potassium phosphate buffer.

-

Enzyme Addition: Add 10 µL of the IDO1 enzyme mix to each well.

-

Pre-incubation: Centrifuge the plates and pre-incubate for 15 minutes at room temperature.

-

Substrate Preparation: Prepare a substrate mix containing L-Tryptophan in potassium phosphate buffer.

-

Reaction Initiation: Add 10 µL of the substrate mix to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Add 10 µL of 10% TCA to each well.

-

Signal Development: Add 50 µL of Ehrlich's reagent to each well and incubate for 10 minutes at 60°C.

-

Fluorescence Reading: Measure fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Urease Inhibition

Certain this compound derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Mechanism of Action

The precise mechanism of urease inhibition by this compound derivatives is still under investigation, but it is hypothesized to involve the interaction of the amidoxime moiety with the nickel ions in the active site of the enzyme, thereby disrupting its catalytic activity.

Quantitative Data: Urease Inhibition

The following table presents the IC50 values of a series of N-substituted indole-3-carbaldehyde oxime derivatives against urease.

| Compound | IC50 (mM) ± SD |

| 2 | 0.1530 ± 0.0016 |

| 6 | 0.0818 ± 0.0014 |

| 7 | 0.0721 ± 0.0021 |

| 8 | 0.0516 ± 0.0035 |

| 9 | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

Data from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors.

Experimental Protocol: Urease Inhibition Assay (Modified Berthelot Reaction)

This colorimetric assay measures the amount of ammonia produced by the enzymatic breakdown of urea.

Materials:

-

Urease enzyme solution

-

Urea solution

-

Phosphate buffer

-

Test compounds (this compound derivatives)

-

Phenol-hypochlorite solution

-

Sodium nitroprusside (catalyst)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation: Prepare solutions of urease, urea, and test compounds in a suitable buffer (e.g., phosphate buffer).

-

Incubation: In a 96-well plate, mix the urease solution with the test compound at various concentrations and incubate.

-

Reaction Initiation: Add the urea solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Color Development: Stop the reaction and add the phenol-hypochlorite reagent and sodium nitroprusside. This will react with the ammonia produced to form a colored indophenol (B113434) compound.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 625-670 nm).

-

Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

Anti-inflammatory Activity

Indole derivatives, as a broad class, are known to possess anti-inflammatory properties. The mechanism is often attributed to the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes. While specific quantitative data for this compound derivatives is limited in the literature, the general mechanisms for related indole compounds are presented here.

Mechanism of Action

The anti-inflammatory effects of indole derivatives are believed to be mediated through:

-

Inhibition of NF-κB Pathway: By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

-

Modulation of COX Enzymes: Some indole derivatives exhibit inhibitory effects on COX-2, the inducible isoform of cyclooxygenase that is responsible for the production of prostaglandins (B1171923) at sites of inflammation.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain indole derivatives have been shown to inhibit NO production.

Signaling Pathway

The anti-inflammatory action of indole derivatives often converges on the inhibition of the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Indole Derivatives

The following table provides data on the anti-inflammatory activity of a representative indole derivative.

| Compound | Assay | IC50 (µM) ± SD |

| Ursolic Acid Derivative (UA-1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 2.2 ± 0.4 |

Note: This data is for an indole derivative of ursolic acid and serves as an example of the anti-inflammatory potential of the broader class of indole compounds.

Experimental Protocol: Cytokine Release Assay

This protocol describes a method to measure the inhibition of pro-inflammatory cytokine production in vitro.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (indole derivatives)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.

Antimicrobial and Antifungal Activity

This compound and related indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.

Mechanism of Action

The antimicrobial and antifungal mechanisms of indole derivatives are multifaceted and can include:

-

Disruption of Bacterial Membranes: Some indole-polyamine conjugates have been shown to perturb the integrity of bacterial membranes.

-

Inhibition of Fungal Cell Wall Biosynthesis: Certain derivatives may interfere with the synthesis of essential components of the fungal cell wall.

-

Inhibition of Cytochrome P450 Enzymes: Similar to azole antifungals, some indole derivatives may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol (B1671047) biosynthesis.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various indole derivatives against a panel of bacteria and fungi.

| Compound Class | Organism | MIC (µg/mL) |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 |

| Indole-triazole (3d) | MRSA | 6.25 |

| Indole-triazole (3d) | Candida krusei | 3.125 |

| Indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM |

| Indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM |

| Indole-3-carboxamido-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM |

Data compiled from studies on various indole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microplates

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This technical guide provides a foundational understanding of the multifaceted mechanisms of action of this compound derivatives. The presented data and protocols are intended to facilitate further research and development of this promising class of therapeutic agents.

References

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Indole Compounds in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of indole (B1671886) compounds in the botanical world. From the ancient dye indigo (B80030) to the pivotal discovery of auxins, this document traces the scientific journey that unveiled the multifaceted roles of these compounds in plant biology. It details the seminal experiments, key figures, and the eventual elucidation of structures and functions that form the foundation of modern plant science and have implications for drug development.

Early History: The Chemistry of a Pigment

The story of indole compounds in plants begins not with a physiological discovery, but with a vibrant blue dye: indigo. Used for millennia, the chemical nature of indigo remained a mystery until the 19th century.

-

Friedlieb Ferdinand Runge (1834): This German chemist was a pioneer in coal tar chemistry. In 1834, he isolated a substance from coal tar that he named "Kyanol" (blue-oil), which was later identified as aniline (B41778).[1][2][3] Aniline would become a crucial component in the synthesis of synthetic dyes, including indigo.

-

Adolf von Baeyer (1866-1883): The defining work on indole's structure came from Adolf von Baeyer. His research began with the dye indigo.[4] In 1866, he successfully reduced oxindole (B195798), a derivative of indigo, to the parent heterocyclic compound, which he named "indole"—a portmanteau of indigo and oleum (B3057394) (oil), as it was first isolated by treating indigo dye with oleum.[4] His work culminated in the first synthesis of indigo in 1880 and the complete elucidation of its chemical structure in 1883.[5][6][7] This achievement not only revolutionized the dye industry but also laid the chemical groundwork for understanding the entire class of indole-containing compounds.[5][6][7] The first indole alkaloid, strychnine (B123637), had been isolated earlier in 1818, but its indole nature was not understood until much later.[8]

The Discovery of Auxin: A "Growth Substance"

The most significant chapter in the history of plant indoles is the discovery of auxin, the first plant hormone to be identified. This was a gradual process built upon the observations of several key scientists over many decades.

-

Charles and Francis Darwin (1880): The journey began with simple yet elegant experiments on phototropism. The Darwins observed that the coleoptiles (the protective sheath covering the emerging shoot) of canary grass seedlings bent towards a unidirectional light source.[9][10] They demonstrated that when the very tip of the coleoptile was covered, no bending occurred, even though the bending itself happens lower down the coleoptile.[9] They hypothesized that "some influence is transmitted from the upper to the lower part, causing the latter to bend."[9][10]

-

Peter Boysen-Jensen (1910) & Árpád Paál (1919): Building on the Darwins' work, Boysen-Jensen showed that this "influence" was a chemical substance. He cut off the tips of coleoptiles and inserted a thin piece of mica, an impenetrable barrier, into the incision. When the mica was inserted on the illuminated side, the coleoptile still bent towards the light. However, when inserted on the shaded side, the bending was blocked. This suggested a chemical signal was passing down the shaded side, promoting growth. Paál further confirmed this by excising the tips and placing them back eccentrically onto the coleoptile stumps in the dark; the coleoptiles grew and bent away from the side where the tip was placed.[9]

-

Frits Went (1928): The definitive proof and quantification of this growth-promoting substance came from the Dutch botanist Frits Went.[10][11] He excised the tips of oat (Avena sativa) coleoptiles and placed them on small agar (B569324) blocks, allowing the chemical substance to diffuse into the agar.[12] He then placed these agar blocks onto decapitated coleoptiles. When a block was placed centrally, the coleoptile grew straight up. When placed off-center, the coleoptile bent away from that side.[10][12] Crucially, Went demonstrated that the degree of curvature was directly proportional to the concentration of the substance in the agar block.[12] He named this substance "auxin," from the Greek word auxein, meaning "to grow."[10] His experiment, the Avena Curvature Test, became the standard bioassay for auxin activity for many years.[10][12]

-

Isolation and Identification of Indole-3-Acetic Acid (IAA): While Went had isolated the effect, the chemical itself remained unknown. In 1931, Kogl and Haagen-Smit isolated a compound from human urine that they called "auxin A."[9] Shortly after, they isolated another compound with auxin activity, which they identified as indole-3-acetic acid (IAA).[9] For a time, it was debated whether IAA was the true native auxin in plants. Finally, in 1934, Went and Kenneth Thimann confirmed that Indole-3-acetic acid (IAA) was indeed the naturally produced auxin in plants.[13]

Expanding the Indole Family in Plants

Following the discovery of IAA, researchers began to uncover a wide array of other indole-containing compounds in plants, revealing their diverse roles in plant defense, metabolism, and signaling.

-

Indole Alkaloids: This is a large and structurally diverse group of secondary metabolites. Thousands of indole alkaloids have been identified from various plant families, including Apocynaceae, Rubiaceae, and Loganiaceae.[14][15][16] Many possess significant pharmacological activities, such as the anticancer agents vincristine (B1662923) and vinblastine (B1199706) from Catharanthus roseus, the antihypertensive reserpine (B192253) from Rauvolfia serpentina, and the muscle contractant strychnine from Strychnos species.[8][16]

-

Indole Glucosinolates: Found predominantly in the Brassicaceae family (e.g., broccoli, cabbage), these compounds are part of the plant's defense system. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce a variety of biologically active compounds, including indoles, which can deter herbivores and pathogens.

-

Other Indole Derivatives: Plants also produce a range of other indole-related compounds, including indole-3-butyric acid (IBA), another natural auxin, and various phytoalexins (antimicrobial compounds) with an indole core.[13]

Data Summary

The following table summarizes the key historical milestones in the discovery of indole compounds in plants.

| Year(s) | Scientist(s) | Discovery/Contribution | Significance |

| 1834 | Friedlieb Ferdinand Runge | Isolated aniline ("Kyanol") from coal tar.[1][2] | Provided a key precursor for later synthetic dye chemistry. |

| 1866 | Adolf von Baeyer | First isolation of indole from the reduction of oxindole.[4][15] | Established the core chemical structure of the indole family. |

| 1880 | Charles & Francis Darwin | Demonstrated a transmissible signal in coleoptile tips responsible for phototropism.[9][10] | First scientific evidence for a growth-regulating substance in plants. |

| 1883 | Adolf von Baeyer | Determined the chemical structure of indigo.[5][7] | A landmark in organic chemistry, enabling synthetic production. |

| 1885 | Salkowski | Discovered indole-3-acetic acid (IAA) in fermentation media.[9] | First identification of the chemical that would later be known as the primary plant auxin. |

| 1928 | Frits W. Went | Developed the Avena curvature test and quantified "auxin" activity.[10][11][12] | Provided the first quantitative bioassay for a plant hormone and solidified the concept of chemical messengers in plants. |

| 1931 | Kogl & Haagen-Smit | Isolated "auxin A" and later IAA from human urine.[9] | First chemical isolation of a substance with auxin activity. |

| 1934 | Went & Thimann | Confirmed that IAA is a naturally occurring auxin in plants.[13] | Unequivocally identified the primary chemical responsible for auxin effects in plants. |

Experimental Protocols

Protocol 1: The Avena Curvature Test (Went, 1928)

This bioassay was the first to quantify auxin activity and remains a classic experiment in plant physiology.

Objective: To quantify the amount of growth-promoting substance (auxin) collected from the tips of oat (Avena sativa) coleoptiles.

Methodology:

-

Plant Material: Germinate oat seedlings in complete darkness for approximately 3 days until the coleoptiles are 20-30 mm long. The absence of light is critical to ensure straight growth and maximum sensitivity to auxin.

-

Coleoptile Tip Excision: Using a sharp razor blade, carefully excise the top 1-2 mm of each coleoptile. This removes the primary site of auxin production.

-

Auxin Collection: Place the excised tips onto a 1-2% agar block (approximately 1 cm x 1 cm x 2 mm). Allow the tips to stand on the agar for 1-3 hours. During this time, the auxin diffuses from the tips into the agar block.

-

Preparation of Test Plants: Decapitate a new set of dark-grown oat seedlings by removing the top 1-2 mm. Wait for approximately 30-60 minutes to ensure any wound response has subsided. The first leaf is typically pulled up slightly and fixed to prevent it from interfering with the agar block placement.

-

Application of Agar Block: Cut the auxin-infused agar into smaller, standardized blocks (e.g., 2 mm x 2 mm x 1 mm). Place a single small block eccentrically (off-center) on the cut surface of a decapitated coleoptile.

-

Incubation and Measurement: Leave the plants in the dark under high humidity (to prevent the agar from drying out) for 90-120 minutes. During this period, the auxin from the block diffuses down one side of the coleoptile, causing differential growth and thus, curvature.

-

Quantification: The coleoptiles are then photographed or projected onto paper, and the angle of curvature is measured. The angle is directly proportional to the concentration of auxin that was in the agar block. A standard curve can be generated using known concentrations of IAA.

Protocol 2: Synthesis of Indole from Oxindole (von Baeyer, 1866)

This protocol outlines the key chemical reduction step used by Adolf von Baeyer to first isolate indole.

Objective: To reduce the carbonyl group of oxindole to produce the aromatic indole ring.

Methodology:

-

Starting Material: Prepare oxindole. This can be achieved through methods known at the time, such as the reduction of isatin, which is an oxidation product of indigo.

-

Reaction Setup: In a heat-resistant flask or retort, mix oxindole with a significant excess of zinc dust. Zinc dust acts as the reducing agent.

-

Heating/Distillation: Heat the mixture strongly. The high temperature facilitates the reduction of the C=O group at the 2-position of the oxindole ring.

-

Reaction: The zinc abstracts the oxygen atom from the carbonyl group of oxindole, leading to the formation of zinc oxide (ZnO) and the indole molecule.

-

Reaction: C₈H₇NO (Oxindole) + Zn → C₈H₇N (Indole) + ZnO

-

-

Isolation: The indole, being volatile under these conditions, is distilled from the reaction mixture and collected as a condensate.

-

Purification: The collected distillate, containing crude indole, can be further purified by recrystallization from a suitable solvent like hot water or petroleum ether to yield colorless, flaky crystals of pure indole.

Visualizations: Workflows and Pathways

Diagram 1: Timeline of Auxin Discovery

Caption: A timeline illustrating the key experiments leading to the discovery and identification of auxin.

Diagram 2: Experimental Workflow for the Avena Curvature Test

References

- 1. researchgate.net [researchgate.net]

- 2. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 3. 7 Facts About Friedlieb Ferdinand Runge [mentalfloss.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 6. eltamiz.com [eltamiz.com]

- 7. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. Auxins [phytohormones.info]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]

- 13. Hortus USA- Auxin Discovery [rooting-hormones.com]

- 14. mdpi.com [mdpi.com]

- 15. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Indole-3-Amidoxime: A Key Precursor in an Alternative Auxin Biosynthetic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the primary auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. While the tryptophan-dependent indole-3-pyruvic acid (IPyA) pathway is considered the main route for auxin biosynthesis in many plant species, alternative pathways provide crucial context-specific contributions to the overall auxin pool. One such pathway, which proceeds via indole-3-amidoxime (IAM), has been elucidated, particularly in the model organism Arabidopsis thaliana. This technical guide provides a comprehensive overview of the IAM-mediated auxin biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular networks. This information is intended to serve as a valuable resource for researchers investigating auxin metabolism and its implications for plant development and potential pharmacological applications.

The this compound (IAM) Pathway of Auxin Biosynthesis

The IAM pathway is a branch of tryptophan-dependent auxin biosynthesis that utilizes indole-3-acetaldoxime (IAOx) as a key intermediate. In Arabidopsis, the initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 monooxygenases CYP79B2 and CYP79B3.[1][2][3][4][5] IAOx then serves as a critical branch point, feeding into the biosynthesis of both indole (B1671886) glucosinolates, which are involved in plant defense, and IAA.[5] The conversion of IAOx to IAA proceeds through the intermediate indole-3-acetamide (B105759) (IAM).[6][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the IAM pathway, including metabolite levels in various Arabidopsis genotypes and the kinetic properties of the initial enzyme in the pathway.

Table 1: Levels of Indole-3-Acetaldoxime (IAOx) and Indole-3-Acetamide (IAM) in Arabidopsis thaliana Seedlings

| Genotype | IAOx (ng/g fresh weight) | IAM (ng/g fresh weight) |

| Wild-Type (Col-0) | 1.7 ± 0.1 | 9.9 ± 2.1 |

| cyp79b2 cyp79b3 | Not Detected | 2.1 ± 0.5 |

| sur1-1 | 4.2 ± 0.5 | 34.5 ± 6.8 |

Data extracted from Sugawara et al., 2009.[8] The cyp79b2 cyp79b3 double mutant is deficient in IAOx biosynthesis.[4] The sur1-1 mutant is impaired in indole glucosinolate biosynthesis, leading to an accumulation of IAOx and its derivatives.

Table 2: Enzyme Kinetics of Arabidopsis thaliana CYP79B2

| Substrate | Km (µM) | Vmax (nmol/h/mL culture) |

| L-Tryptophan | 21 | 7.78 |

Data for recombinant CYP79B2 expressed in E. coli, extracted from Mikkelsen et al., 2000.[3]

Signaling Pathways and Regulatory Networks

The biosynthesis of auxin via the IAM pathway is tightly regulated at multiple levels, including gene expression and metabolic feedback. The expression of CYP79B2 and CYP79B3 is induced by various stimuli, including the plant defense hormone methyl jasmonate (MeJA) and pathogen attack, highlighting a link between auxin biosynthesis and stress responses.[9] Furthermore, auxin itself appears to exert feedback regulation on its own biosynthesis, although the specific mechanisms targeting the IAM pathway are still being elucidated.[1]

Signaling Pathway Diagram

Caption: The this compound (IAM) pathway for auxin biosynthesis.

Experimental Protocols

The elucidation of the IAM pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Conversion of ¹³C₆-Indole-3-Acetaldoxime to ¹³C₆-Indole-3-Acetamide and ¹³C₆-Indole-3-Acetic Acid in Arabidopsis Seedlings

This protocol is adapted from the methods described by Sugawara et al. (2009) and is designed to trace the metabolic fate of IAOx in vivo.[8]

Materials:

-

Arabidopsis thaliana seedlings (e.g., wild-type Col-0 and cyp79b2 cyp79b3 mutants) grown aseptically on Murashige and Skoog (MS) medium.

-

¹³C₆-labeled indole-3-acetaldoxime (¹³C₆-IAOx) solution (e.g., 10 µM in liquid MS medium).

-

Liquid MS medium (control).

-

Forceps.

-

Filter paper.

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid).

-

Internal standards for IAM and IAA (e.g., ¹³C₆-IAM and ¹³C₆-IAA).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

Procedure:

-

Seedling Preparation: Grow Arabidopsis seedlings on MS agar (B569324) plates for a specified period (e.g., 7-10 days).

-

Labeling: Gently transfer seedlings from the agar plates into a liquid MS medium containing 10 µM ¹³C₆-IAOx. For the control group, transfer seedlings into a liquid MS medium without the labeled compound.

-

Incubation: Incubate the seedlings in the liquid medium for a defined period (e.g., 24 hours) under appropriate growth conditions (e.g., 16-hour light/8-hour dark cycle).

-

Harvesting: After incubation, remove the seedlings from the liquid medium, blot them dry with filter paper, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

-

Extraction:

-

Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle.

-

Add a known volume of cold extraction solvent and the internal standards to the powdered tissue.

-

Vortex the mixture thoroughly and incubate on ice for at least 30 minutes.

-

Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Purification:

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the auxins and their precursors with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a suitable chromatography column and gradient.

-

Detect and quantify the labeled and unlabeled IAM and IAA using multiple reaction monitoring (MRM) based on their specific parent and daughter ion transitions.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo labeling of auxin biosynthesis.

Conclusion

The this compound pathway represents a significant, albeit species-specific, route for auxin biosynthesis. The elucidation of this pathway, from the initial conversion of tryptophan by CYP79B2/B3 to the final production of IAA from IAM, has provided valuable insights into the complexity and robustness of auxin homeostasis. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to further dissect the regulation and physiological relevance of this alternative auxin biosynthetic route. Understanding the nuances of different auxin biosynthetic pathways is crucial for developing novel strategies to manipulate plant growth and for exploring the potential of plant-derived compounds in drug development. Further research into the enzymes responsible for the conversion of IAOx to IAM and the detailed transcriptional regulation of the entire pathway will undoubtedly uncover new layers of complexity in the fascinating world of auxin biology.

References

- 1. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Indole-3-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for Indole-3-amidoxime. The information is presented to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of fully assigned experimental spectra in published literature, some assignments are based on the analysis of its precursor, Indole-3-carbonitrile, and related indole (B1671886) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Indole) | ~11.20 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| H-2 | ~7.70 | d | ~2.5 | |

| H-4 | ~7.80 | d | ~7.9 | |

| H-7 | ~7.50 | d | ~8.0 | |

| H-5 | ~7.20 | ddd | ~8.2, 7.0, 1.2 | |

| H-6 | ~7.15 | ddd | ~8.0, 7.0, 1.2 | |

| OH | ~9.44 | s | - | Chemical shift is concentration and solvent dependent, may exchange with D2O. |

| NH2 | ~5.73 | s | - | Broad singlet, chemical shift is concentration and solvent dependent, may exchange with D2O. |

| Predicted data is based on analysis of related indole amidoximes and indole-3-carboxaldehyde (B46971) oximes. |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N | ~145-155 | The C=N carbon of the amidoxime (B1450833) group. |

| C-7a | ~136 | |

| C-3a | ~126 | |

| C-2 | ~125 | |

| C-4 | ~122 | |

| C-6 | ~121 | |

| C-5 | ~120 | |

| C-7 | ~111 | |

| C-3 | ~108 | |

| Predicted data is based on analysis of related indole amidoximes and indole-3-carboxaldehyde oximes. |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| O-H stretch | 3600-3200 | Broad |

| N-H stretch (indole) | ~3400 | Medium |

| N-H stretch (NH2) | 3400-3200 | Medium, two bands |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch | ~1650 | Medium to Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| N-O stretch | ~930 | Medium |

| Predicted data is based on typical vibrational frequencies for the respective functional groups and data from related amidoxime compounds. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| Predicted [M+H]+ | 176.0818 |

Predicted Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of small neutral molecules such as H2O, NH3, and HCN from the amidoxime moiety and fragmentation of the indole ring.

Experimental Protocols

Synthesis of this compound from Indole-3-carbonitrile

This protocol outlines the conversion of Indole-3-carbonitrile to this compound using hydroxylamine (B1172632) hydrochloride.

Materials:

-

Indole-3-carbonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Triethylamine (B128534) (TEA) or Sodium Carbonate (Na2CO3)

-

Ethanol

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Celite

Procedure:

-

To a solution of Indole-3-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (2-3 equivalents) and triethylamine or sodium carbonate (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by silica gel column chromatography. A typical eluent system is a gradient of 0-10% methanol in ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]+ ion.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway from Indole-3-carbonitrile to this compound.

Indole-3-Amidoxime: An In-depth Technical Guide to its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of indole-3-amidoxime. Due to a lack of direct experimental studies on this specific molecule, this guide synthesizes information from studies on related indole (B1671886) derivatives and amidoximes to provide a robust theoretical framework for researchers.

Chemical and Physical Properties

This compound is a synthetic intermediate with the molecular formula C₉H₉N₃O.[1] Its stability is a critical factor for its use in pharmaceutical synthesis and research.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.2 g/mol | [1] |

| Appearance | Crystalline solid | [1][2] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [2] |

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Stability | Recommendations | Reference |

| Solid (crystalline) | ≥ 4 years at -20°C | Store as supplied in a freezer. | [1] |

| In Solvent (DMSO/DMF) | 6 months at -80°C; 1 month at -20°C | Prepare fresh solutions. If storage is necessary, use an inert gas and store at low temperatures. | [2][3] |

| Aqueous Solution | Not recommended for more than one day | Prepare fresh for immediate use. | [2] |

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The amidoxime (B1450833) functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. The primary degradation product is expected to be indole-3-hydroxamic acid, followed by further hydrolysis to indole-3-carboxylic acid.

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidation is a likely degradation pathway for the indole ring and the amidoxime group. The indole ring can be oxidized to various products, including oxindoles. The amidoxime group can be oxidized, potentially leading to the formation of a nitrile (indole-3-carbonitrile) and release of nitric oxide, especially in the presence of biological catalysts like cytochrome P450 enzymes.[4]

Caption: Predicted oxidative degradation pathways of this compound.

Photolytic Degradation

Indole derivatives are known to be sensitive to light.[5] UV radiation can lead to the formation of radical species and subsequent dimerization or oxidation of the indole ring. The specific photoproducts of this compound are unknown but are likely to involve complex reactions of the indole nucleus.

Caption: Predicted photolytic degradation of this compound.

Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation pathways of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol

The following table outlines a general protocol for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. |

| Oxidation | Dissolve this compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24-48 hours. |

| Thermal Degradation | Store solid this compound at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 7 days. |

| Photostability | Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection would be suitable for separating and quantifying this compound and its degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the stability of this compound.

Caption: Experimental workflow for this compound stability testing.

Potential Metabolic Pathways

In a biological system, this compound is likely to be metabolized by enzymes that act on indoles and amidoximes.

Cytochrome P450 Mediated Oxidation

As previously mentioned, cytochrome P450 (CYP) enzymes are known to oxidize amidoximes, which can lead to the formation of the corresponding nitrile and the release of nitric oxide.[4] The indole ring itself is also a substrate for various CYP isoforms, leading to hydroxylated metabolites.

Enzymatic Hydrolysis

Amidases are enzymes that can hydrolyze amide bonds. It is plausible that certain amidases could catalyze the hydrolysis of the amidoxime group of this compound to indole-3-hydroxamic acid or indole-3-carboxylic acid.

Caption: Potential metabolic pathways of this compound.

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, this guide provides a comprehensive theoretical framework based on the known chemistry of its constituent functional groups. The proposed degradation pathways, including hydrolysis, oxidation, and photolysis, along with the outlined experimental protocols, offer a solid starting point for researchers and drug development professionals. Further experimental studies are necessary to fully elucidate the degradation profile of this important synthetic intermediate.

References

The Role of Indole-3-Amidoxime in Plant Growth Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-amidoxime (IAM) is a key intermediate in a specialized, tryptophan-dependent auxin biosynthesis pathway present predominantly in the Brassicaceae family. While its conversion to the primary plant auxin, indole-3-acetic acid (IAA), positions it as a growth-promoting precursor, recent evidence reveals a more complex regulatory role for IAM. Accumulation of IAM can paradoxically lead to growth inhibition and the activation of stress-related signaling pathways, particularly through its crosstalk with abscisic acid (ABA). This technical guide provides an in-depth analysis of the biosynthesis, metabolism, and multifaceted physiological effects of IAM, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and potential applications in agriculture and drug development.

Introduction

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development. The principal auxin, indole-3-acetic acid (IAA), is synthesized through several pathways, most of which originate from the amino acid tryptophan. One such pathway, which is particularly prominent in Arabidopsis thaliana and other members of the Brassicaceae family, proceeds through the intermediate indole-3-acetaldoxime (IAOx). This pathway bifurcates to produce not only IAA but also defense-related compounds like camalexin (B168466) and indole (B1671886) glucosinolates.[1][2] Indole-3-acetamide (IAM) has been identified as a crucial intermediate in the conversion of IAOx to IAA.[3]

Initially considered a simple precursor to a growth-promoting hormone, the role of IAM is now understood to be more nuanced. While it can be metabolized to IAA, thereby stimulating growth, the accumulation of IAM itself has been shown to have growth-repressive effects and to trigger abiotic stress responses.[4] This dual functionality suggests that IAM may act as a signaling molecule in its own right, mediating a balance between growth and stress adaptation. This guide will delve into the technical details of IAM's function in plant growth regulation, providing researchers with the necessary information to investigate this intriguing molecule further.

Biosynthesis and Metabolism of this compound

The metabolic journey of IAM begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by the cytochrome P450 enzymes, CYP79B2 and CYP79B3.[3] IAOx then serves as a branch-point intermediate. While the precise enzymatic steps are still under investigation, evidence suggests that IAOx can be converted to IAM. Subsequently, IAM is hydrolyzed to produce IAA.[3] The primary enzymes implicated in this final conversion are amidases, specifically INDOLE-3-ACETAMIDE HYDROLASE 1 (IAMH1) and IAMH2 in Arabidopsis.[5] The NIT1 subfamily of nitrilases has also been suggested to play a role in IAM catabolism, although this is yet to be definitively confirmed in planta.

dot

Quantitative Data on the Effects of this compound

The exogenous application of IAM can have varied effects on plant growth, depending on the concentration and the genetic background of the plant. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Exogenous this compound on Arabidopsis thaliana Seedling Fresh Weight

| Genotype | IAM Concentration (µM) | Mean Fresh Weight (mg) ± SD (n=16) |

| Wild-Type | 0 | 10.5 ± 1.2 |

| 1 | 10.8 ± 1.1 | |

| 2 | 11.2 ± 1.3 | |

| 5 | 11.5 ± 1.4 | |

| 10 | 12.1 ± 1.5 | |

| cyp79b2 cyp79b3 | 0 | 8.2 ± 0.9 |

| 1 | 8.9 ± 1.0 | |

| 2 | 9.5 ± 1.1 | |

| 5 | 10.3 ± 1.2 | |

| 10 | 10.6 ± 1.3 | |

| Data adapted from Sugawara et al., 2009.[3] |

Table 2: Endogenous Levels of this compound and Indole-3-Acetic Acid in Various Plant Species

| Plant Species | Tissue | IAM (ng/g fresh weight) | IAA (ng/g fresh weight) |

| Arabidopsis thaliana | Seedlings | 1.2 ± 0.2 | 25.4 ± 3.1 |

| Rice (Oryza sativa) | Seedlings | 0.8 ± 0.1 | 15.2 ± 1.8 |

| Maize (Zea mays) | Seedlings | 0.5 ± 0.1 | 18.9 ± 2.2 |

| Tobacco (Nicotiana tabacum) | Seedlings | Not detected | 21.5 ± 2.5 |

| Data compiled from Sugawara et al., 2009.[3] |

Table 3: Effect of this compound Treatment on Plant Hormone Levels in Arabidopsis thaliana

| Treatment | IAM (relative abundance) | IAA (relative abundance) | ABA (relative abundance) |

| Mock | 1.00 | 1.00 | 1.00 |

| 100 µM IAM (3h) | 15.2 ± 2.1 | 1.8 ± 0.3 | 4.5 ± 0.6 |

| Qualitative representation of data from Pérez-Alonso et al., 2021 and other sources.[4] |

Signaling Pathways Involving this compound

IAM's role extends beyond being a simple auxin precursor. Its accumulation can trigger a signaling cascade that intersects with the ABA stress response pathway. This crosstalk is thought to be a mechanism for plants to balance growth and defense. High levels of IAM lead to an increase in ABA biosynthesis, which in turn can inhibit growth processes such as primary root elongation. The transcription factor MYB74 has been identified as a component of this signaling network, being induced by both IAM and ABA and contributing to growth reduction.[4]

dot

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound

Objective: To chemically synthesize this compound from Indole-3-acetonitrile.

Materials:

-

Indole-3-acetonitrile

-

Hydroxylamine (B1172632) hydrochloride

-

Triethylamine (B128534) (TEA)

-

Ethanol

-

Round bottom flask

-

Reflux condenser

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Celite

Procedure:

-

To a round bottom flask containing ethanol, add Indole-3-acetonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.

Plant Growth Assay with Exogenous this compound

Objective: To quantify the effect of different concentrations of IAM on plant growth parameters.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., cyp79b2 cyp79b3)

-

Murashige and Skoog (MS) medium including vitamins

-

Petri plates

-

Sterile water

-

This compound stock solution (in DMSO)

-

Growth chamber

Procedure:

-

Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.

-

Prepare MS agar plates containing 1% sucrose and the desired final concentrations of IAM (e.g., 0, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Sow the sterilized seeds on the prepared plates.

-

Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at a constant temperature (e.g., 22°C or 26°C as specified in the experiment).

-

After a defined period (e.g., 7-14 days), measure relevant growth parameters such as primary root length, number of lateral roots, and fresh weight of the seedlings.

dot

Quantification of this compound and Related Metabolites by LC-MS/MS

Objective: To accurately measure the levels of IAM, IAA, and other related compounds in plant tissue.

Materials:

-

Plant tissue (e.g., seedlings, roots, leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v)

-

Internal standards (e.g., ¹³C₆-IAA, ¹⁵N₂-¹³C₁₀-IAM)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

Extract the metabolites with a suitable extraction buffer containing internal standards.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Perform solid-phase extraction to clean up and concentrate the sample.

-

Analyze the purified extract using LC-MS/MS. Separation is typically achieved on a C18 reverse-phase column, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantify the endogenous compounds by comparing their peak areas to those of the isotopically labeled internal standards.

In Vitro Enzyme Assay for IAM to IAA Conversion

Objective: To determine the kinetic parameters of an enzyme (e.g., AtAMI1) that converts IAM to IAA.

Materials:

-

Purified recombinant enzyme (e.g., AtAMI1-His)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound substrate solutions of varying concentrations

-

Reaction quenching solution (e.g., 1 M HCl)

-

Ethyl acetate

-

LC-MS/MS for product quantification

Procedure:

-

Set up reaction mixtures containing the reaction buffer and the purified enzyme.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the IAM substrate.

-

At specific time points, stop the reaction by adding the quenching solution.

-

Extract the product (IAA) with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of IAA produced to determine the initial reaction velocity.

-

Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Conclusion and Future Perspectives

This compound is emerging as a significant regulatory molecule in plant growth and development, particularly within the Brassicaceae. Its dual role as both a precursor to the growth-promoting hormone IAA and a potential signaling molecule that triggers stress responses highlights the intricate mechanisms plants employ to balance growth with environmental challenges. The species-specific nature of the IAOx-dependent auxin biosynthesis pathway suggests that IAM's role may be an evolutionary adaptation in certain plant lineages.

Future research should focus on several key areas. The definitive identification of all enzymes involved in the conversion of IAOx to IAM and subsequently to IAA is crucial. Elucidating the precise molecular mechanisms by which IAM accumulation is sensed and translated into a stress signal will provide deeper insights into the crosstalk between auxin and ABA signaling. Furthermore, exploring the potential of modulating IAM levels or the activity of its metabolic enzymes could offer novel strategies for enhancing crop resilience and productivity. For drug development professionals, understanding the enzymes that metabolize indole compounds in plants could provide inspiration for the design of novel enzyme inhibitors or pro-drugs. The comprehensive data and protocols provided in this guide aim to facilitate these future endeavors and accelerate our understanding of this fascinating aspect of plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]

- 5. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Indole-3-Amidoxime: A Versatile Intermediate in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole-3-amidoxime has emerged as a critical synthetic intermediate in medicinal chemistry, primarily serving as a versatile precursor for a range of heterocyclic compounds with significant biological activities. Its intrinsic chemical reactivity, coupled with the therapeutic importance of the indole (B1671886) nucleus, positions it as a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the preparation of bioactive agents.

Physicochemical Properties and Data

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 95649-37-9 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Solubility | DMF: 12.5 mg/mLDMSO: 14 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL |

| UV/Vis (λmax) | 216, 280 nm |

Synthesis of this compound

The most prevalent and high-yielding method for the synthesis of this compound involves the reaction of 3-cyanoindole (B1215734) with hydroxylamine (B1172632). Alternative approaches, common for amidoxime (B1450833) synthesis in general, include the treatment of corresponding thioamides with hydroxylamine or mechanochemical methods.

Experimental Protocol: Synthesis from 3-Cyanoindole

This procedure is widely adopted for its efficiency and scalability.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Cyanoindole (1 equivalent)

-

Hydroxylamine hydrochloride (3 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Ethanol

Procedure:

-

To a round-bottom flask containing ethanol, add 3-cyanoindole, hydroxylamine hydrochloride, and triethylamine.

-

Heat the reaction mixture to 80°C and maintain for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-